N-phenyl-6-[4-(3,4,5-triethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine

Medicinal chemistry MAO inhibitors Structure-activity relationship

N-phenyl-6-[4-(3,4,5-triethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine (CAS 898434-47-4) is a research compound featuring a pyridazin-3-amine core linked via a piperazine spacer to a 3,4,5-triethoxybenzoyl group. This architecture unites a known MAO-interacting pharmacophore (the pyridazinamine-piperazine motif) with a highly lipophilic trialkoxy-substituted benzamide moiety.

Molecular Formula C27H33N5O4
Molecular Weight 491.592
CAS No. 898434-47-4
Cat. No. B2700848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-6-[4-(3,4,5-triethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine
CAS898434-47-4
Molecular FormulaC27H33N5O4
Molecular Weight491.592
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=C4
InChIInChI=1S/C27H33N5O4/c1-4-34-22-18-20(19-23(35-5-2)26(22)36-6-3)27(33)32-16-14-31(15-17-32)25-13-12-24(29-30-25)28-21-10-8-7-9-11-21/h7-13,18-19H,4-6,14-17H2,1-3H3,(H,28,29)
InChIKeyUEALTBRUIGHCPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-phenyl-6-[4-(3,4,5-triethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine (898434-47-4): A Structurally Distinctive Piperazinyl-Pyridazinamine for CNS Research


N-phenyl-6-[4-(3,4,5-triethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine (CAS 898434-47-4) is a research compound featuring a pyridazin-3-amine core linked via a piperazine spacer to a 3,4,5-triethoxybenzoyl group . This architecture unites a known MAO-interacting pharmacophore (the pyridazinamine-piperazine motif) with a highly lipophilic trialkoxy-substituted benzamide moiety . The compound is supplied as a discrete molecule by specialist vendors for non-human experimental use [REFS-1, REFS-3].

Why Closely Related Analogs Cannot Substitute for 898434-47-4 in Structure-Activity Studies


Unlike simpler piperazinyl-pyridazine cores, the target compound uniquely combines the N-phenyl substituent on the pyridazin-3-amine with a 3,4,5-triethoxybenzamide on the distal piperazine nitrogen . In related MAO-B inhibitor series, electronic and steric modifications at the benzamide position dramatically alter potency (IC50 ranging from 0.013 µM to >10 µM) and selectivity indices [REFS-2, REFS-3]. Generic substitution with variants lacking the triethoxy pattern or harboring heteroaryl replacements on the piperazine would predictably yield divergent pharmacological profiles, invalidating comparative experimental conclusions.

Quantitative Differentiation Data for 898434-47-4 Against Closest Structural and Pharmacological Analogs


Structural Uniqueness: 3,4,5-Triethoxybenzamide vs. Morpholine and Dinitrophenyl Analog Substitution

The target molecule uniquely incorporates a 3,4,5-triethoxybenzoyl group. The closest commercially available analogs replace this with a morpholine ring [(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone] or a 3,5-dinitrophenyl group [(3,5-Dinitrophenyl)(4-(6-(phenylamino)pyridazin-3-yl)piperazin-1-yl)methanone] [REFS-1, REFS-2]. These changes introduce distinct electronic (strongly electron-withdrawing NO2 groups) and hydrogen-bonding (morpholine oxygen) profiles vs. the phenylamino/triethoxy combination, creating a unique interaction landscape for the target compound.

Medicinal chemistry MAO inhibitors Structure-activity relationship

MAO-B Pharmacophore Alignment: In Silico Potential vs. Clinically Validated Inhibitors

The pyridazin-3-amine/piperazine motif is a recognized scaffold for MAO inhibition. In a study of 24 pyridazinobenzylpiperidine derivatives, compound S5 achieved an IC50 of 0.203 µM against MAO-B [1]. Furthermore, pyridazinones with a (2-fluorophenyl)piperazine moiety, like T6, reached even higher potency with an IC50 of 0.013 µM and a selectivity index of 120.8 for MAO-B [REFS-2, REFS-3]. The target compound possesses all structural features required for MAO-B interaction, suggesting potential activity within this reported range.

Computational chemistry MAO-B inhibition Pharmacophore modeling

Physicochemical Differentiation: High Predicted Lipophilicity vs. Clinical CNS Drugs

The 3,4,5-triethoxybenzamide moiety significantly increases lipophilicity compared to the methoxy or halogenated analogs common in CNS-active MAO-B inhibitors. The calculated LogP for the target compound is estimated to be >4.5 (cLogP), while the highly potent reference compound T6 has a lower calculated LogP (~3.8) [1]. This property is often desirable for CNS penetration but must be balanced against metabolic stability and solubility, creating a distinct and testable profile for lead optimization.

ADME CNS drug design Physicochemical property analysis

Commercial Purity and Synthesis Reproducibility for Reagent Procurement

The compound is commercially supplied with a minimum purity of 95% [REFS-1, REFS-2], a standard benchmark for screening compounds. This is comparable to the marketed reagent grade of the clinically-validated MAO-B inhibitor Selegiline (typically ≥98%) , ensuring sufficient chemical integrity for primary biological evaluation.

Chemical procurement Analytical chemistry Research reagent validation

High-Impact Application Scenarios for 898434-47-4 in Biochemical and Pharmacological Research


Primary Screening Hit Expansion for MAO-B vs. MAO-A Selectivity Profiling

Based on the direct MAO-B pharmacophore alignment [1], this compound is best suited for initial single-concentration screening (e.g., at 10 µM) against a panel of amine oxidases. Its unique triethoxybenzamide group is a key differentiator for generating a novel selectivity fingerprint compared to established pyridazinone or propargylamine inhibitors like T6 or Selegiline, which preferentially target MAO-B .

CNS Penetration Probe in Rodent Pharmacokinetic Studies

Leveraging its elevated predicted cLogP (>4.5) compared to less lipophilic analogs [1], a research application involves a comparative brain-to-plasma ratio study in rodents. This quantifies the impact of high lipophilicity on CNS distribution, directly informing the medicinal chemistry strategy for optimizing CNS drug candidates where passive permeability is critical.

Structure-Activity Relationship (SAR) Anchor for 3,4,5-Trialkoxybenzamide Series

The compound serves as a definitive reference 'anchor' for an SAR study exploring the 3,4,5-trialkoxybenzamide motif. By procuring the parent compound alongside the commercially available 3,5-dinitrophenyl and morpholino analogs , researchers can systematically probe the effect of extreme electronic and steric changes on biochemical activity, generating high-value, publishable SAR tables.

Thermal Shift Assays for Target Engagement Validation

The compound's purity (≥95%) and predicted high target engagement potential make it suitable for use in cellular thermal shift assays (CETSA) or similar techniques to confirm direct binding to MAO-B or other predicted targets in intact cells. This application validates the molecule as a chemical probe before investing in more complex in vivo efficacy models.

Quote Request

Request a Quote for N-phenyl-6-[4-(3,4,5-triethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.